molecular formula C11H13NO4 B372342 2-(((Benzyloxy)carbonyl)amino)propanoic acid CAS No. 4132-86-9

2-(((Benzyloxy)carbonyl)amino)propanoic acid

Cat. No.: B372342
CAS No.: 4132-86-9
M. Wt: 223.22g/mol
InChI Key: TYRGLVWXHJRKMT-UHFFFAOYSA-N
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Description

2-(((Benzyloxy)carbonyl)amino)propanoic acid is an organic compound belonging to the class of alanine derivatives It is characterized by the presence of a benzyloxycarbonyl group attached to the amino group of propanoic acid

Scientific Research Applications

2-(((Benzyloxy)carbonyl)amino)propanoic acid has a wide range of applications in scientific research:

Safety and Hazards

The safety information for “2-(((Benzyloxy)carbonyl)amino)propanoic acid” includes hazard statements H302, H315, H319, H335, and precautionary statements P261, P305, P338, P351 . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(((Benzyloxy)carbonyl)amino)propanoic acid typically involves the protection of the amino group of alanine with a benzyloxycarbonyl (Cbz) group. One common method involves the reaction of alanine with benzyloxycarbonyl chloride (CbzCl) in the presence of a base such as sodium hydroxide (NaOH) at low temperatures. The reaction mixture is then stirred at room temperature, followed by acidification and extraction to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The product is typically purified through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

2-(((Benzyloxy)carbonyl)amino)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can remove the benzyloxycarbonyl group, yielding the free amino acid.

    Substitution: The benzyloxycarbonyl group can be substituted with other protective groups or functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are used.

    Substitution: Substitution reactions often involve nucleophiles like amines or alcohols in the presence of a base.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of free amino acids.

    Substitution: Formation of substituted derivatives with various functional groups.

Mechanism of Action

The mechanism of action of 2-(((Benzyloxy)carbonyl)amino)propanoic acid involves its interaction with specific molecular targets and pathways. The benzyloxycarbonyl group serves as a protective group, allowing the compound to participate in various biochemical reactions without undergoing unwanted side reactions. Upon removal of the protective group, the free amino acid can interact with enzymes and receptors, influencing metabolic pathways and cellular functions .

Comparison with Similar Compounds

Similar Compounds

  • N-Carbobenzoxy-D-alanine
  • (S)-3-Amino-2-(((benzyloxy)carbonyl)amino)propanoic acid
  • ®-2-(((Benzyloxy)carbonyl)amino)-3-(pyrazin-2-yl)propanoic acid

Uniqueness

2-(((Benzyloxy)carbonyl)amino)propanoic acid is unique due to its specific structural configuration and the presence of the benzyloxycarbonyl protective group. This makes it particularly useful in peptide synthesis and as a precursor for various biochemical studies. Its versatility in undergoing different chemical reactions and its applications in multiple scientific fields highlight its significance compared to similar compounds .

Properties

IUPAC Name

2-(phenylmethoxycarbonylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO4/c1-8(10(13)14)12-11(15)16-7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H,12,15)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYRGLVWXHJRKMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701302668
Record name N-(Benzyloxycarbonyl)-DL-alanine
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Molecular Weight

223.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4132-86-9, 26607-51-2, 91280-19-2, 1142-20-7
Record name N-(Benzyloxycarbonyl)-DL-alanine
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Record name N-Benzyloxycarbonyl-DL-alanine
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Record name 26607-51-2
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Record name N-Carbobenzoxyalanine
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Record name N-(Benzyloxycarbonyl)-DL-alanine
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Customer
Q & A

Q1: The research mentions resolving Z-DL-Ala-OH to obtain a highly pure enantiomer. Why is enantiomeric purity important in this context?

A: Z-DL-Ala-OH represents a racemic mixture of both L- and D-alanine enantiomers. The study demonstrates the ability of papain, a cysteine protease, to selectively catalyze the formation of a peptide bond with the L-enantiomer of alanine. This selectivity allows for the resolution of the racemic mixture. [] Obtaining enantiomerically pure compounds is crucial in peptide synthesis, as different enantiomers can exhibit drastically different biological activities. For example, only the L-enantiomers of amino acids are naturally incorporated into proteins. Using a racemic mixture could lead to undesired side products or alter the intended biological activity of the synthesized peptide.

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